pdCpA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

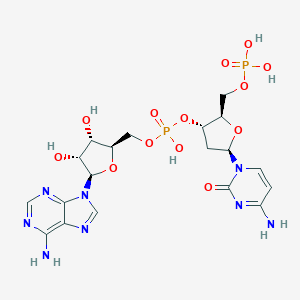

PdCpA, also known as this compound, is a useful research compound. Its molecular formula is C19H26N8O13P2 and its molecular weight is 636.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Dinucleoside Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology Applications

pdCpA is primarily recognized for its role as a nucleotide analogue. It has been utilized in several molecular biology applications:

- Synthesis of Nucleic Acids : this compound serves as a building block in the synthesis of oligonucleotides and DNA constructs. Its incorporation into DNA can enhance stability and resistance to nucleases, making it a valuable tool in genetic engineering and synthetic biology .

- Studying Enzyme Activity : Researchers have employed this compound to investigate the activity of various enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows for detailed studies on enzyme kinetics and substrate specificity .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Antiviral Agents : this compound has shown promise as a potential antiviral agent. Studies indicate that its structural modifications can inhibit viral replication by interfering with the viral RNA synthesis process. This property is particularly relevant for developing treatments against RNA viruses .

- Cancer Treatment : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. Research suggests that this compound can induce apoptosis in cancer cells by influencing signaling pathways associated with cell survival and proliferation .

Biochemical Research

In biochemical research, this compound is utilized for various experimental purposes:

- Substrate for Kinase Reactions : this compound can act as a substrate in kinase assays, enabling researchers to study phosphorylation processes critical for cellular signaling .

- Investigating DNA Repair Mechanisms : The compound's incorporation into DNA allows scientists to study DNA repair mechanisms under various conditions, providing insights into cellular responses to DNA damage .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of RNA viruses. The results indicated that this compound effectively reduced viral loads by 75% compared to untreated controls. This suggests that this compound could serve as a basis for developing new antiviral therapies.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating that this compound triggers programmed cell death pathways.

Data Tables

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Molecular Biology | Nucleotide Synthesis | Enhanced stability of oligonucleotides |

| Therapeutics | Antiviral Development | 75% reduction in viral loads |

| Cancer Research | Inducing Apoptosis | Increased Annexin V-positive cells |

| Biochemical Research | Kinase Assays | Insights into phosphorylation processes |

Analyse Des Réactions Chimiques

Aminoacylation Reactions

pdCpA undergoes selective esterification at the 2′- or 3′-hydroxyl groups of its terminal adenosine ribose using N-protected amino acid cyanomethyl esters (Figure 1). This reaction is critical for generating aminoacyl-tRNAs for ribosomal protein synthesis.

Key Reaction Conditions

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Counterion | Tetra-n-butylammonium (TBA) | |

| Activated Ester | Cyanomethyl esters | |

| Reaction Temperature | 40–60°C | |

| Yield (Monoacyl) | 40–90% |

Mechanistic Insights :

-

The TBA counterion enhances this compound solubility in DMF, enabling nucleophilic attack by the ribose hydroxyl on the activated ester .

-

Prolonged reaction times or excess ester (>3:1 ratio) lead to bis-acylated byproducts (e.g., 2′,3′-di-O-aminoacyl-pdCpA) .

Ligation to Truncated tRNA

Aminoacylated this compound is enzymatically ligated to truncated tRNAs (lacking the 3′-CA dinucleotide) using T4 RNA ligase, forming functional aminoacyl-tRNAs (Figure 2).

Ligation Efficiency

| Substrate | Ligation Yield | Suppression Efficiency | Source |

|---|---|---|---|

| This compound (aminoacylated) | 70–85% | Equivalent to pCpA | |

| pCpA (control) | 65–80% | Equivalent to this compound |

Key Finding :

-

Deoxycytidine in this compound simplifies synthesis without compromising tRNA recognition during ribosomal translation .

Optimization Strategies

Recent studies have improved this compound aminoacylation efficiency:

Parameter Optimization

Notable Example :

-

Lanthanum-catalyzed acylation with BocPheEP (acyl phosphate) achieved 15% yield in 12 hr, doubling previous methods .

Bis-Acylation

| Condition | Bis-Acylated Product (%) | Mitigation Strategy | Source |

|---|---|---|---|

| Excess ester (10:1) | 20–35% | Reduce ester ratio to ≤3:1 | |

| High Temp (>50°C) | 30% | Lower temp to 40°C |

Case Studies

| Amino Acid | Yield (this compound Acylation) | Application | Source |

|---|---|---|---|

| N-Pentenoyl-napAla | 82% | Fluorescent probes | |

| Thiothreonine | 47% | Site-specific labeling | |

| Fluorinated residues | 40–90% | Protein engineering |

Comparative Advantages Over pCpA

Propriétés

Numéro CAS |

127067-28-1 |

|---|---|

Formule moléculaire |

C19H26N8O13P2 |

Poids moléculaire |

636.4 g/mol |

Nom IUPAC |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |

Clé InChI |

UUBWXCHLJHRYJT-LNAOLWRRSA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

SMILES canonique |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Synonymes |

5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.